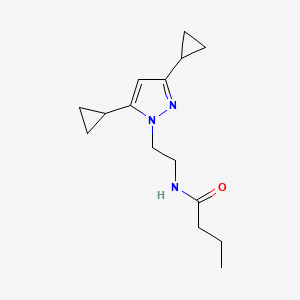

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide, also known as URB597, is a fatty acid amide hydrolase (FAAH) inhibitor that has been extensively studied in scientific research. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that play a role in pain sensation, mood, and appetite. URB597 has shown promise as a potential treatment for a variety of conditions, including chronic pain, anxiety, and depression. In

Applications De Recherche Scientifique

Drug Development

This compound is a versatile material used in scientific research, particularly in drug development. Its unique properties make it ideal for various applications, including the synthesis of new drugs .

Chemical Synthesis

“N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide” is also used in chemical synthesis. Its unique structure and properties make it a valuable component in the synthesis of complex chemical compounds .

Antitubercular Potential

Compounds with similar structures have shown potent antitubercular activity against Mycobacterium tuberculosis strain . This suggests that “N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide” could potentially be used in the development of new antitubercular drugs.

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This compound could potentially be used in the development of new antileishmanial and antimalarial drugs.

Neurotoxicity Studies

Compounds with similar structures have been used to investigate neurotoxic potentials . This compound could potentially be used in similar studies to understand its effects on the nervous system.

Oxidative Stress Studies

This compound could potentially be used in studies investigating oxidative stress . Oxidative stress is linked to many diseases, and understanding how this compound interacts with oxidative stress pathways could provide valuable insights into disease mechanisms.

Inhibition of Acetylcholinesterase (AchE) Activity

Compounds with similar structures have been used to study the inhibition of AchE activity . This compound could potentially be used in similar studies to understand its effects on AchE activity and its implications on nerve pulse transmission.

Development of Safe and Effective Antileishmanial and Antimalarial Agents

Given its potential antileishmanial and antimalarial activities, this compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives, which share some structural similarities with pyrazole, have been found to undergo electrophilic substitution due to excessive π-electrons delocalization . This interaction can lead to changes in the cellular environment and influence various biological activities.

Biochemical Pathways

Related compounds such as indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These effects can lead to downstream changes in cellular processes and responses.

Pharmacokinetics

A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties can significantly impact the bioavailability of the compound.

Result of Action

It can be inferred from related compounds that its action could lead to a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .

Propriétés

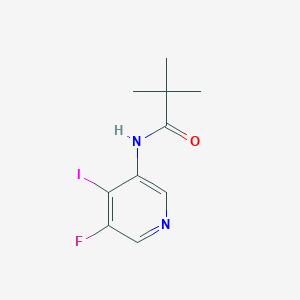

IUPAC Name |

N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O/c1-2-3-15(19)16-8-9-18-14(12-6-7-12)10-13(17-18)11-4-5-11/h10-12H,2-9H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQVSYYYDDBJKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCN1C(=CC(=N1)C2CC2)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2388966.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2388969.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2388971.png)

![2-(hydroxymethyl)-5-[(4-methylbenzyl)oxy]-4H-pyran-4-one](/img/structure/B2388972.png)

![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)